Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate
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Overview
Description
Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Therefore, it’s plausible that Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate may interact with similar targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with thiophene-2-carboxaldehyde under Friedel-Crafts acylation conditions. The resulting intermediate is further reacted with methyl carbamate in the presence of a base to yield the final product.
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Step 1: Preparation of Thiophene-2-carbonyl Chloride
Reagents: Thiophene-2-carboxylic acid, Thionyl chloride (SOCl₂)
Conditions: Reflux in anhydrous conditions
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Step 2: Friedel-Crafts Acylation
Reagents: Thiophene-2-carbonyl chloride, Thiophene-2-carboxaldehyde, Aluminum chloride (AlCl₃)
Conditions: Anhydrous conditions, low temperature
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Step 3: Formation of this compound
Reagents: Intermediate from Step 2, Methyl carbamate, Base (e.g., Sodium hydride)
Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene rings can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reagents: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures
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Reduction: : Reduction of the carbonyl group can be achieved using reducing agents.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Conditions: Low temperatures, inert atmosphere
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Substitution: : The thiophene rings can undergo electrophilic substitution reactions.
Reagents: Halogens (e.g., bromine), nitrating agents
Conditions: Controlled temperatures, presence of catalysts
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives of the carbonyl group
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities . This compound could be a candidate for drug development targeting specific biological pathways.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and as intermediates in the synthesis of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-carboxaldehyde
- Methyl thiophene-2-carboxylate
Uniqueness
Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is unique due to the presence of both a carbamate group and a bis-thiophene structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler thiophene derivatives.
Biological Activity
Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₁H₉N₁O₂S₂
- Molecular Weight : 253.32 g/mol
The presence of thiophene rings and a carbamate functional group contributes to its unique chemical properties, which are essential for its biological activity.
Antimicrobial Properties
Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research has demonstrated that thiophene derivatives can inhibit cancer cell proliferation. A study focusing on related compounds showed that they could induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a derivative with a similar structure was tested in MCF7 breast cancer cells, where it exhibited an IC₅₀ value indicative of potent anticancer activity .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has been associated with the inhibition of blood coagulation factor Xa, which is crucial for developing anticoagulant therapies. This property is particularly relevant for treating thromboembolic disorders, such as myocardial infarction and stroke .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiophene derivatives. The results indicated that compounds similar to this compound displayed significant inhibition against pathogenic bacteria and fungi, suggesting a broader application in treating infections.
- Anticancer Research : In vitro studies conducted on different cancer cell lines revealed that thiophene derivatives could effectively inhibit cell growth and induce apoptosis. For example, one study reported that a structurally related compound had an IC₅₀ value of 0.31 µM against cancer cells, demonstrating its potential as an anticancer agent .
- Enzyme Inhibition : Another research focused on the anticoagulant properties of thiophene-based compounds found that they could inhibit factor Xa effectively. This finding supports their potential use in developing new anticoagulant drugs .
Data Summary Table
Properties
IUPAC Name |
methyl N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-16-12(15)13-7-8-4-5-10(18-8)11(14)9-3-2-6-17-9/h2-6H,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXFWPKBZRVHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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